molecular formula C11H14Cl2N2O B15076864 3-(2,4-Dichlorophenyl)-1,1-diethylurea CAS No. 36034-81-8

3-(2,4-Dichlorophenyl)-1,1-diethylurea

Cat. No.: B15076864
CAS No.: 36034-81-8
M. Wt: 261.14 g/mol
InChI Key: HOAZNUFISNNSGM-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1,1-diethylurea is a substituted urea herbicide characterized by a phenyl ring with chlorine atoms at the 2- and 4-positions and diethyl groups attached to the urea nitrogen. These compounds are widely used as herbicides due to their inhibition of photosynthesis by blocking electron transport in Photosystem II (PSII) .

The diethyl substitution on the urea nitrogen may alter physicochemical properties such as solubility, adsorption behavior, and persistence compared to dimethyl variants.

Properties

CAS No.

36034-81-8

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1,1-diethylurea

InChI

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-6-5-8(12)7-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16)

InChI Key

HOAZNUFISNNSGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1,1-diethylurea typically involves the reaction of 2,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1,1-diethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on the active site of enzymes, forming stable complexes and inhibiting their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Substituted phenylurea herbicides differ in chlorine substituent positions on the phenyl ring and alkyl/methoxy groups on the urea nitrogen. Key analogs include:

Compound Name Substituents on Phenyl Ring Urea Nitrogen Groups Molecular Formula Molecular Weight (g/mol) CAS Number
3-(2,4-Dichlorophenyl)-1,1-diethylurea 2,4-dichloro Diethyl C₁₁H₁₄Cl₂N₂O 277.15* Not available†
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) 3,4-dichloro Dimethyl C₉H₁₀Cl₂N₂O 233.10 330-54-1
Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) 4-chloro Dimethyl C₉H₁₁ClN₂O 198.65 150-68-5
Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea) 3,4-dichloro Methoxy, Methyl C₉H₁₀Cl₂N₂O₂ 249.10 330-55-2
3-(2,3-Dichlorophenyl)-1,1-dimethylurea 2,3-dichloro Dimethyl C₉H₁₀Cl₂N₂O 233.10 10290-37-6

*Calculated molecular weight; †Not listed in provided evidence.

Key Observations:
  • Chlorine Position : The herbicidal activity of phenylureas is highly dependent on chlorine substitution. Diuron (3,4-dichloro) and linuron are potent inhibitors of PSII, while monuron (4-chloro) exhibits lower efficacy . The 2,4-dichloro configuration in the target compound may alter binding affinity to the D1 protein in PSII compared to 3,4-dichloro analogs.

Physicochemical Properties and Environmental Behavior

Adsorption and Solubility:
  • Diuron : Log Kow = 2.68; water solubility = 36 mg/L at 25°C. Adsorbs strongly to soil organic matter due to moderate hydrophobicity .
  • Monuron : Log Kow = 1.90; higher water solubility (230 mg/L) than diuron, leading to greater mobility in soil .
  • Target Compound (Diethyl) : Predicted lower solubility and higher soil adsorption than dimethyl analogs due to increased alkyl chain length.
Degradation Pathways:
  • Microbial degradation of dimethylureas (e.g., diuron) often involves N-demethylation and cleavage of the urea bridge . Diethyl substitution may slow degradation due to steric hindrance.

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